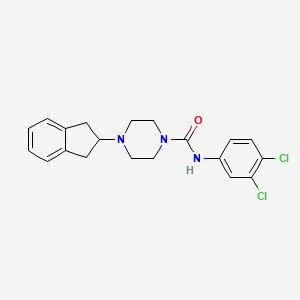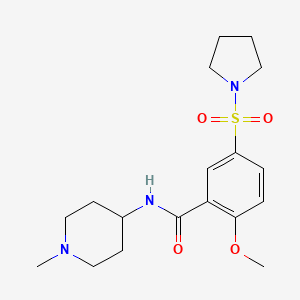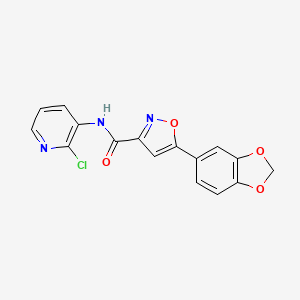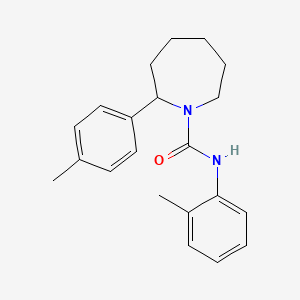![molecular formula C20H22N6O2 B4462438 4-[4-(3-methoxybenzoyl)-1-piperazinyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B4462438.png)
4-[4-(3-methoxybenzoyl)-1-piperazinyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine
Overview
Description
4-[4-(3-methoxybenzoyl)-1-piperazinyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine is a chemical compound that has been the focus of scientific research for its potential use in drug development. This compound is also known as PD173955 and belongs to the class of pyrimidine derivatives.
Mechanism of Action
PD173955 exerts its biological effects by inhibiting the activity of tyrosine kinase receptors such as EGFR and VEGFR. These receptors play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these receptors, PD173955 blocks the downstream signaling pathways that promote tumor growth, inflammation, and angiogenesis.
Biochemical and Physiological Effects:
PD173955 has been shown to have a high affinity for EGFR and VEGFR, which are overexpressed in many types of cancer. By inhibiting these receptors, PD173955 can reduce tumor growth and metastasis. PD173955 has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, PD173955 can inhibit angiogenesis by blocking the activity of VEGFR, thereby preventing the formation of new blood vessels.
Advantages and Limitations for Lab Experiments
PD173955 has several advantages for laboratory experiments. It is a small molecule that can be easily synthesized and purified. It has also been extensively studied in vitro and in vivo, which provides a wealth of information on its biological activity. However, PD173955 has some limitations as well. It has low solubility in water, which can make it difficult to work with in aqueous environments. Additionally, PD173955 has poor bioavailability, which limits its effectiveness in vivo.
Future Directions
There are several future directions for the study of PD173955. One potential application is in the development of novel cancer therapies. PD173955 has shown promise as a targeted therapy for various types of cancer, and further research could lead to the development of more effective treatments. Another potential direction is in the study of PD173955's anti-inflammatory and anti-angiogenic properties. These properties could be harnessed for the development of therapies for inflammatory and angiogenic diseases. Finally, further research could focus on improving the bioavailability and solubility of PD173955, which would increase its effectiveness in vivo.
Scientific Research Applications
PD173955 has shown potential as a therapeutic agent in the treatment of various diseases. It has been studied for its anti-tumor, anti-inflammatory, and anti-angiogenic properties. PD173955 has been shown to inhibit the growth of cancer cells by targeting the epidermal growth factor receptor (EGFR) pathway. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, PD173955 has been shown to inhibit angiogenesis, which is the process of new blood vessel formation, by targeting the vascular endothelial growth factor (VEGF) pathway.
properties
IUPAC Name |
(3-methoxyphenyl)-[4-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-15-21-6-7-26(15)19-13-18(22-14-23-19)24-8-10-25(11-9-24)20(27)16-4-3-5-17(12-16)28-2/h3-7,12-14H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKMNMXSZLOVOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-fluorophenyl)-3-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B4462356.png)
![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenylacetamide](/img/structure/B4462364.png)

![N-[3-(2-ethoxyphenyl)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4462378.png)


![N-[(5,6,7-trimethoxy-1H-indol-2-yl)carbonyl]-beta-alanine](/img/structure/B4462408.png)
![2-({3-[methyl(phenylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B4462410.png)
![2-{[2-(2,4-dimethylphenoxy)propanoyl]amino}benzamide](/img/structure/B4462411.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-(1H-pyrazol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4462416.png)
![6-[4-(methylsulfonyl)-1-piperazinyl]-N-4-pyridinyl-3-pyridazinamine](/img/structure/B4462428.png)

![N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-(2-fluorophenyl)urea](/img/structure/B4462451.png)